Oxepane-4-carboxylic acid
CAS No.: 933747-23-0
Cat. No.: VC2839846
Molecular Formula: C7H12O3
Molecular Weight: 144.17 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 933747-23-0 |
---|---|
Molecular Formula | C7H12O3 |
Molecular Weight | 144.17 g/mol |
IUPAC Name | oxepane-4-carboxylic acid |
Standard InChI | InChI=1S/C7H12O3/c8-7(9)6-2-1-4-10-5-3-6/h6H,1-5H2,(H,8,9) |
Standard InChI Key | LUTVJDHKNWWRKO-UHFFFAOYSA-N |
SMILES | C1CC(CCOC1)C(=O)O |
Canonical SMILES | C1CC(CCOC1)C(=O)O |
Introduction
Structural Characteristics
Molecular Identity
Oxepane-4-carboxylic acid is characterized by its seven-membered heterocyclic ring containing an oxygen atom (oxepane) with a carboxylic acid group positioned at the fourth carbon. The molecular formula of this compound is C₇H₁₂O₃, representing its composition of seven carbon atoms, twelve hydrogen atoms, and three oxygen atoms . The compound exists in different stereoisomeric forms, including (R)-Oxepane-4-carboxylic acid and racemic mixtures, with each form potentially exhibiting distinct biological activities due to their different three-dimensional arrangements.
Chemical Identifiers
The precise identification of Oxepane-4-carboxylic acid can be accomplished through various chemical notation systems. The standard SMILES notation for this compound is C1CC(CCOC1)C(=O)O, while its InChI representation is InChI=1S/C7H12O3/c8-7(9)6-2-1-4-10-5-3-6/h6H,1-5H2,(H,8,9) . These systematic chemical identifiers are essential for unambiguous representation in chemical databases and literature. The corresponding InChIKey for Oxepane-4-carboxylic acid is LUTVJDHKNWWRKO-UHFFFAOYSA-N .
Physical Properties
Spectroscopic Characteristics
Oxepane-4-carboxylic acid exhibits distinct spectroscopic properties that facilitate its identification and characterization. Mass spectrometry analysis reveals several characteristic adduct forms with specific mass-to-charge ratios and predicted collision cross-sections, as detailed in Table 1.
Table 1: Mass Spectrometric Properties of Oxepane-4-carboxylic acid
Adduct Form | m/z | Predicted Collision Cross Section (Ų) |
---|---|---|
[M+H]⁺ | 145.08592 | 127.9 |
[M+Na]⁺ | 167.06786 | 135.6 |
[M+NH₄]⁺ | 162.11246 | 134.8 |
[M+K]⁺ | 183.04180 | 133.4 |
[M-H]⁻ | 143.07136 | 129.2 |
[M+Na-2H]⁻ | 165.05331 | 131.6 |
[M]⁺ | 144.07809 | 129.1 |
[M]⁻ | 144.07919 | 129.1 |
Chemical Properties and Reactivity
Functional Group Reactivity
The carboxylic acid functional group of Oxepane-4-carboxylic acid participates in typical acid-base reactions, readily forming salts with appropriate bases. Additionally, the compound can undergo esterification, amidation, and reduction reactions characteristic of carboxylic acids. These transformation capabilities make it a versatile building block in synthetic organic chemistry.
Ring Chemistry
The seven-membered oxepane ring introduces interesting conformational properties and reactivity patterns. The ring size positions it between the more common six-membered (tetrahydropyran) and eight-membered cyclic ethers, conferring unique spatial arrangements of functional groups. This distinct conformational profile potentially influences its interactions with biological targets and its utility in constructing more complex molecular architectures.
Synthesis Methods
Synthetic Challenges
The synthesis of Oxepane-4-carboxylic acid presents significant challenges due to the inherent entropic and enthalpic barriers associated with the formation of medium-sized rings. Seven-membered rings are particularly difficult to construct due to unfavorable transannular interactions and ring strain during cyclization processes. Despite these challenges, several effective synthetic routes have been established.
Synthetic Approaches
Multiple synthetic pathways have been developed for accessing Oxepane-4-carboxylic acid and its derivatives. These include strategies utilizing both sugar-based and non-sugar-based starting materials. One notable approach involves the use of dibromocarbene generated through haloform reactions, while another employs phase-transfer conditions to achieve efficient ring expansions. Some derivatives of Oxepane-4-carboxylic acid can be synthesized through Baeyer-Villiger oxidation, as evidenced by preparations of related compounds like 3-Hydroxy-2-methyl-7-oxo-3,5-diphenyl-oxepane-4-carboxylic acid benzyl ester .
Applications in Organic and Medicinal Chemistry
Synthetic Building Block
Oxepane-4-carboxylic acid serves as an important synthetic intermediate in the preparation of more complex molecular structures. Its distinctive seven-membered ring scaffold provides a valuable framework for constructing diverse chemical entities with potential applications in materials science and pharmaceutical development.
Medicinal Chemistry Applications
In the pharmaceutical domain, Oxepane-4-carboxylic acid and its derivatives have gained attention for their potential biological activities. The compound has been utilized in the synthesis of imidazopyridine compounds that may function as ERK5 inhibitors, suggesting its value in drug discovery efforts targeting specific signaling pathways . The oxepane scaffold appears in numerous natural products with biological significance, indicating the importance of this structural motif in medicinal chemistry research.
Derivatives and Related Compounds
Stereoisomers and Substituted Variants
Various derivatives of Oxepane-4-carboxylic acid have been synthesized and characterized, including stereochemically defined variants such as (R)-Oxepane-4-carboxylic acid. Additionally, compounds with additional functional groups have been prepared, such as rac-(4R,5R)-5-{[(tert-butoxy)carbonyl]amino}oxepane-4-carboxylic acid (CAS: 2165503-01-3), which features an amino group protected with a tert-butoxycarbonyl (Boc) group . These derivatives expand the chemical space around the oxepane core structure and provide opportunities for developing compounds with enhanced or specialized properties.
Structural Analogs
Structural relatives of Oxepane-4-carboxylic acid include compounds with varying ring sizes or different positioning of functional groups. For example, oxane-4-carboxylic acid represents a six-membered ring analog that has been mentioned in patent literature . These structural variations can significantly impact the compounds' physicochemical properties and biological activities, making the exploration of such analogs valuable for structure-activity relationship studies.
Table 2: Comparison of Oxepane-4-carboxylic acid and Related Compounds
Compound | Ring Size | Molecular Formula | Key Structural Features |
---|---|---|---|
Oxepane-4-carboxylic acid | 7 | C₇H₁₂O₃ | Oxepane ring with carboxylic acid at C-4 |
Oxane-4-carboxylic acid | 6 | C₆H₁₀O₃ | Six-membered oxygen heterocycle with carboxylic acid |
rac-(4R,5R)-5-{[(tert-butoxy)carbonyl]amino}oxepane-4-carboxylic acid | 7 | C₁₂H₂₁NO₅ | Oxepane with carboxylic acid and Boc-protected amino group |
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